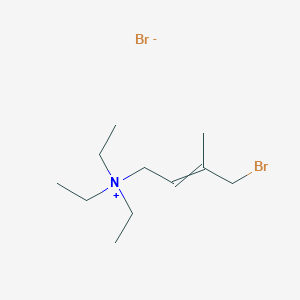
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is a quaternary ammonium compound It is characterized by the presence of a bromine atom attached to a butenyl group, which is further substituted with triethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide typically involves a multi-step process. One common method includes the alkylation of a tertiary amine with an appropriate alkyl halide. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced species.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield the corresponding iodide compound, while oxidation with potassium permanganate can produce a variety of oxidized products.
Applications De Recherche Scientifique
4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism by which 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide exerts its effects involves its interaction with biological membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-3-methylbenzoic acid
- 3,5-Dibromo-4-methylaniline
Comparison
Compared to these similar compounds, 4-Bromo-N,N,N-triethyl-3-methylbut-2-en-1-aminium bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. This structure enhances its solubility in both aqueous and organic solvents, making it versatile for various applications.
Propriétés
Numéro CAS |
36690-25-2 |
|---|---|
Formule moléculaire |
C11H23Br2N |
Poids moléculaire |
329.11 g/mol |
Nom IUPAC |
(4-bromo-3-methylbut-2-enyl)-triethylazanium;bromide |
InChI |
InChI=1S/C11H23BrN.BrH/c1-5-13(6-2,7-3)9-8-11(4)10-12;/h8H,5-7,9-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
VZTCTBQNKJEIOW-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC=C(C)CBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


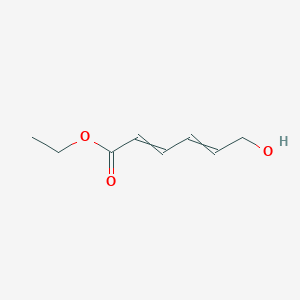



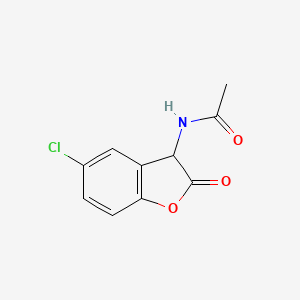

![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
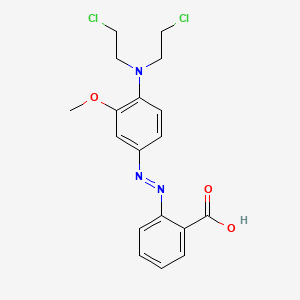
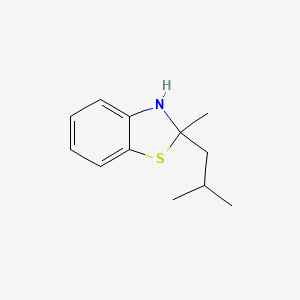
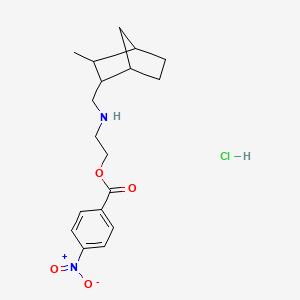
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
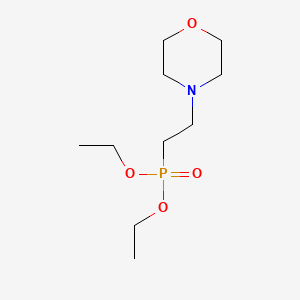

![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
